Home > Products > Screening Compounds P87842 > Imidazo[1,2-B]pyridazine-7-carbonitrile
Imidazo[1,2-B]pyridazine-7-carbonitrile -

Imidazo[1,2-B]pyridazine-7-carbonitrile

Catalog Number: EVT-14053481
CAS Number:
Molecular Formula: C7H4N4
Molecular Weight: 144.13 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Imidazo[1,2-b]pyridazine-7-carbonitrile is a heterocyclic compound with significant interest in medicinal chemistry due to its potential as a therapeutic agent. This compound belongs to a broader class of imidazo derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. The structure of imidazo[1,2-b]pyridazine-7-carbonitrile features a fused imidazole and pyridazine ring system, which contributes to its unique chemical behavior and biological interactions.

Source and Classification

Imidazo[1,2-b]pyridazine-7-carbonitrile can be synthesized through various chemical reactions involving starting materials like 3-aminopyridazine and bromoacetonitrile. It is classified under the category of nitrogen-containing heterocycles, which are often explored for their pharmacological properties. This compound is particularly noted for its role as a selective inhibitor of certain kinases, including Tyk2, which is involved in immune responses and inflammation .

Synthesis Analysis

Methods and Technical Details

The synthesis of imidazo[1,2-b]pyridazine-7-carbonitrile typically involves multi-step reactions. One common method includes the reaction of 3-aminopyridazine with bromoacetonitrile in the presence of a base such as sodium bicarbonate. The reaction is conducted in an organic solvent like dimethylformamide at elevated temperatures (90-120 degrees Celsius) for several hours.

The general steps include:

  1. Formation of the Intermediate: 3-aminopyridazine reacts with bromoacetonitrile under basic conditions.
  2. Purification: The crude product is purified using recrystallization techniques involving solvents such as ethyl acetate and hexane.
  3. Characterization: The final product is characterized using techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy to confirm its structure and purity .
Molecular Structure Analysis

Structure and Data

Imidazo[1,2-b]pyridazine-7-carbonitrile has a molecular formula of C₉H₇N₃ and a molecular weight of approximately 161.17 g/mol. The structure consists of a pyridazine ring fused to an imidazole moiety, with a cyano group (-C≡N) attached at the 7-position.

Key structural features include:

  • Heteroatoms: The presence of nitrogen atoms in both the imidazole and pyridazine rings enhances the compound's ability to form hydrogen bonds.
  • Planarity: The compound exhibits significant planarity, which is crucial for its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Imidazo[1,2-b]pyridazine-7-carbonitrile can participate in various chemical reactions typical for heterocycles:

  1. Nucleophilic Substitution: The cyano group can undergo nucleophilic attack, allowing for further functionalization.
  2. Reduction Reactions: The cyano group may be reduced to an amine or other functional groups under appropriate conditions.
  3. Condensation Reactions: It can react with electrophiles to form more complex molecules through condensation reactions.

These reactions are significant for developing derivatives with enhanced biological activity or altered pharmacokinetic properties.

Mechanism of Action

Process and Data

The mechanism of action for imidazo[1,2-b]pyridazine-7-carbonitrile primarily involves its role as an inhibitor of Tyk2 kinase.

  1. Binding Interactions: The compound binds to the Tyk2 JH2 domain through hydrogen bonds that stabilize the interaction between the ligand and the protein.
  2. Inhibition of Signaling Pathways: By inhibiting Tyk2, this compound disrupts downstream signaling pathways involved in inflammatory responses, thereby exhibiting anti-inflammatory effects.

Studies have shown that modifications to the imidazo structure can significantly influence binding affinity and selectivity towards Tyk2 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Imidazo[1,2-b]pyridazine-7-carbonitrile exhibits several notable physical and chemical properties:

  • Melting Point: Typically ranges around 140-150 degrees Celsius.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but less soluble in water due to its hydrophobic characteristics.
  • Stability: Generally stable under standard laboratory conditions but may decompose upon prolonged exposure to light or moisture.

These properties are critical for determining suitable conditions for storage and handling during laboratory experiments.

Applications

Scientific Uses

Imidazo[1,2-b]pyridazine-7-carbonitrile has several applications in scientific research:

  1. Drug Development: Its role as a Tyk2 inhibitor makes it a candidate for developing treatments for autoimmune diseases and cancers.
  2. Biochemical Studies: Used in studies investigating kinase signaling pathways and their implications in disease mechanisms.
  3. Synthetic Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds with potential therapeutic effects.

The ongoing research into this compound continues to reveal its potential in various fields, particularly in medicinal chemistry and pharmacology .

Medicinal Chemistry and Drug Discovery Applications of Imidazo[1,2-B]pyridazine-7-Carbonitrile Derivatives

Structure-Activity Relationship (SAR) Profiling for Kinase Inhibition

The imidazo[1,2-b]pyridazine-7-carbonitrile scaffold serves as a privileged structural motif in kinase inhibitor design due to its capacity for multi-point hinge region binding. Systematic SAR studies reveal that substitutions at the C-6 position profoundly influence target selectivity and potency. Derivatives featuring N-substituted 2-oxo-1,2-dihydropyridin-3-ylamino groups at C-6 exhibit low-nanomolar inhibition constants (Ki = 11-268 nM) against Tyk2 JH2, while modifications at the C-3 position modulate kinase family selectivity [1]. The 7-carbonitrile group enhances electron deficiency, strengthening hydrogen bonding with kinase hinge residues (e.g., Val690 backbone NH/C=O in Tyk2 JH2) [1] [3].

Table 1: SAR Analysis of C-6 Substituents in Imidazo[1,2-b]pyridazine-7-carbonitrile Derivatives

R1 GroupTyk2 JH2 Ki (nM)Cellular IC50 (nM)Selectivity vs. JAK1-3
4-Cyanophenyl268320>100-fold
2-Pyridyl169*210>150-fold
3-Pyridyl51*290>100-fold
Cyclopropyl88190>120-fold
N-Methyl5635050-fold

*Caco-2 permeability (nm/s) shown instead of Ki for pyridyl derivatives* [1]

Design Strategies for Selective Tyk2 JH2 Pseudokinase Domain Targeting

The pseudokinase domain (JH2) of Tyk2 presents a unique allosteric targeting opportunity for autoimmune disease therapeutics. Imidazo[1,2-b]pyridazine-7-carbonitrile derivatives achieve unprecedented selectivity by exploiting structural divergence in the JH2 ATP-binding pocket compared to catalytic kinase domains (JH1). X-ray crystallography of compound 6c (Table 1) bound to Tyk2 JH2 reveals critical interactions: (1) Carbonitrile nitrogen hydrogen-bonds with Val690 NH, (2) C-8 methylamino NH donates hydrogen to Val690 carbonyl, and (3) C-3 amide carbonyl bridges interactions with Lys642 and Glu688 via water-mediated hydrogen bonds [1]. This binding mode remains unachievable with imidazo[1,2-a]pyridines due to altered nitrogen positioning. Clinical validation emerged with deucravacitinib, a Tyk2 JH2 inhibitor bearing an analogous aminopyridazine core, which demonstrated 100-fold selectivity over JAK1-3 in psoriasis trials [10].

Optimization of Metabolic Stability Through Substituent Engineering

Early imidazo[1,2-b]pyridazine derivatives exhibited poor metabolic stability (<15% remaining after 10-min incubation in liver microsomes). Strategic substituent engineering at C-6 dramatically improved resistance to oxidative metabolism:

  • cLogP reduction: Replacing lipophilic anilino groups (cLogP=3.80) with 2-oxo-dihydropyridines (cLogP=0.66-1.99) decreased cytochrome P450 susceptibility [1]
  • Electron-withdrawing groups: 2-Pyridyl and 4-cyanophenyl at the N-1 position of dihydropyridine enhanced microsomal stability (88-92% remaining in human microsomes) [1]
  • Steric shielding: Cyclopropyl substitution at N-1 impeded enzymatic oxidation of the dihydropyridine ring [1] [8]

Table 2: Metabolic Stability of Optimized Derivatives

CompoundR GroupHuman Microsomal Stability (% remaining)Mouse Microsomal Stability (% remaining)cLogP
4Anilino1113.80
5Dimethylpyridone99441.99
6bCyclopropyl88391.50
6c4-Cyanophenyl92711.80
6e2-Pyridyl90*65*0.85

Estimated from structural analogues [1]

Role of Intramolecular Hydrogen Bonding in Caco-2 Permeability Enhancement

While metabolic stability improvements often compromise membrane permeability, imidazo[1,2-b]pyridazine-7-carbonitriles circumvent this trade-off through intramolecular hydrogen bond (IMHB) formation. Derivatives featuring 2-pyridyl substituents at N-1 (e.g., 6e) exhibit Caco-2 permeability values of 169 nm/s – fivefold higher than 3-pyridyl (6f) or 4-pyridyl (6g) analogues. This enhancement stems from IMHB between the pyridyl nitrogen and the adjacent NH group, effectively masking hydrogen bond donors and reducing molecular polarity without altering cLogP [1]. Molecular dynamics simulations confirm stable IMHB formation (2.8-3.0 Å distance) in membrane-like environments, explaining the exceptional oral bioavailability observed in rat adjuvant arthritis models (efficacy at 5 mg/kg BID) [1] [3].

Figure: Intramolecular H-bonding in 2-Pyridyl Derivatives

[2-Pyridyl]  │  N⋯H-N  /       \  Pyridazine     Dihydropyridine  (Carbonitrile at C-7)  

Comparative Analysis with Imidazo[1,2-a]Pyridine Analogues in Infectious Disease Targeting

While imidazo[1,2-b]pyridazine-7-carbonitriles excel in kinase targeting, their imidazo[1,2-a]pyridine isomers demonstrate superior antibacterial and antimycobacterial activities due to divergent scaffold pharmacodynamics:

Table 3: Scaffold Comparison in Infectious Disease Applications

PropertyImidazo[1,2-b]pyridazine-7-carbonitrileImidazo[1,2-a]pyridine
Antimycobacterial PotencyModerate (MIC~1-5 μM) [8]High (MIC~0.006-0.14 μM) [2]
Primary TargetKinases (Tyk2 JH2)Cytochrome bcc complex (QcrB)
Key Drug CandidatesTyk2 JH2 inhibitorsTelacebec (Q203)
Solubility ProfileLow (Aqueous solubility <1 μg/mL)Moderate to high
Permeability in MycobacteriaLimitedExceptional

The imidazo[1,2-a]pyridine scaffold in telacebec achieves submicromolar potency against M. tuberculosis by exploiting its superior penetration through mycobacterial membranes and high-affinity QcrB binding. Conversely, imidazo[1,2-b]pyridazine-7-carbonitriles show limited efficacy against intracellular pathogens due to reduced accumulation in phagocytized bacteria [2] [7] [8]. This divergence underscores the critical impact of scaffold topology on target class suitability, where the pyridazine ring optimizes kinase hinge binding, while the pyridine isomer enhances microbial membrane penetration.

Properties

Product Name

Imidazo[1,2-B]pyridazine-7-carbonitrile

IUPAC Name

imidazo[1,2-b]pyridazine-7-carbonitrile

Molecular Formula

C7H4N4

Molecular Weight

144.13 g/mol

InChI

InChI=1S/C7H4N4/c8-4-6-3-7-9-1-2-11(7)10-5-6/h1-3,5H

InChI Key

OAQFIXDKTZYDRL-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=N1)C=C(C=N2)C#N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.